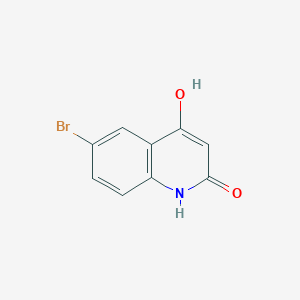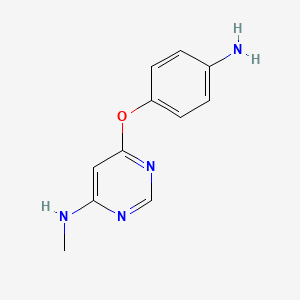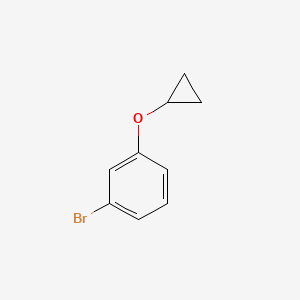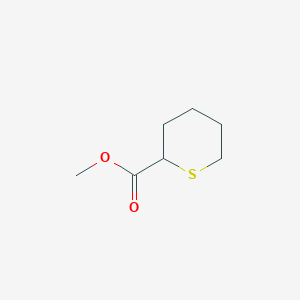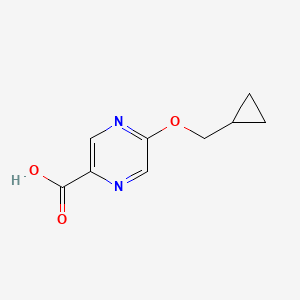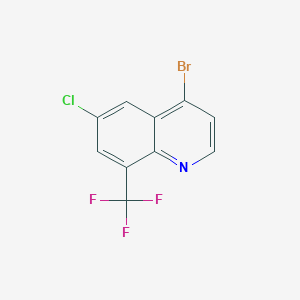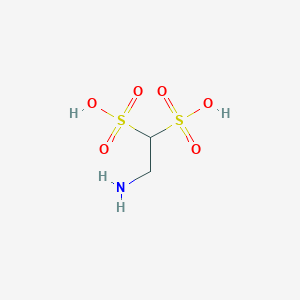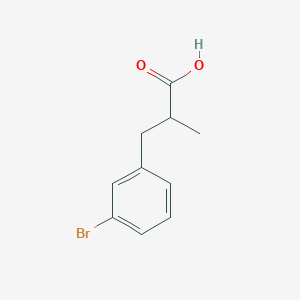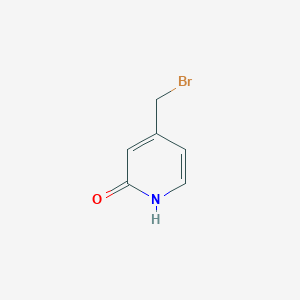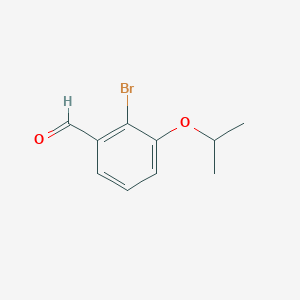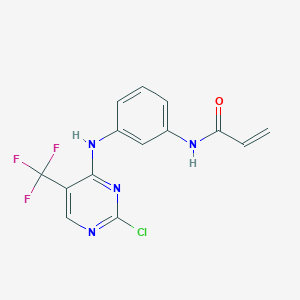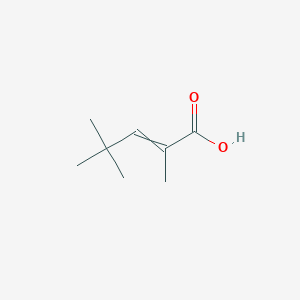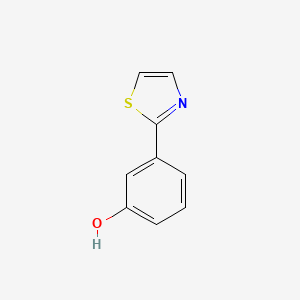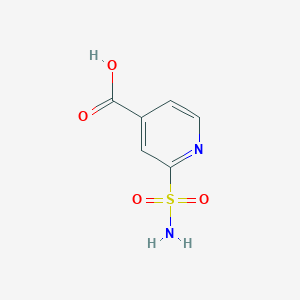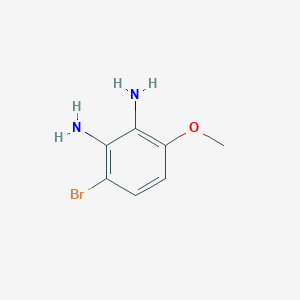
3-Bromo-6-methoxybenzene-1,2-diamine
Descripción general
Descripción
3-Bromo-6-methoxybenzene-1,2-diamine, with the CAS Number 860465-93-6, is a chemical compound with a molecular weight of 217.07 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H9BrN2O . The InChI code for this compound is 1S/C7H9BrN2O/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3H,9-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound that should be stored in a dark place, sealed in dry conditions, and at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Ion Sensing and Membrane Electrodes
A study by Soleymanpour, Rad, and Niknam (2006) explored the complexation of a synthesized diamine compound with different ions, finding the best interaction with Be2+ ion. This compound was used as a beryllium ion carrier in a PVC membrane electrode for potentiometric determination of Be2+ ion in water samples, demonstrating its potential in environmental monitoring and analytical chemistry Soleymanpour, Rad, & Niknam, 2006.
Environmental Chemistry
Führer and Ballschmiter (1998) investigated the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean, highlighting the mixed biogenic and anthropogenic origins of these compounds. This study emphasizes the importance of understanding the environmental distribution and sources of organohalogens Führer & Ballschmiter, 1998.
Organic Synthesis and Catalysis
Niknam and Nasehi (2002) reported on the use of a similar diamine compound as a catalyst for the regioselective ring opening of epoxides with elemental iodine and bromine, affording vicinal iodo alcohols and bromo alcohols. This showcases the compound's utility in synthetic organic chemistry for the production of functionalized molecules Niknam & Nasehi, 2002.
Polymer and Materials Science
Jin et al. (2016) introduced a functional group addition product of a related methoxybenzene compound as an electron acceptor in polymer solar cells, demonstrating an improved photovoltaic performance compared to traditional materials. This highlights the potential of these compounds in the development of more efficient solar energy harvesting technologies Jin et al., 2016.
Environmental Degradation Studies
Manasfi et al. (2015) studied the degradation products of Benzophenone-3 in chlorinated seawater swimming pools, identifying the transformation products and pathways. This research is critical for understanding the environmental impact and fate of organic UV filters in aquatic environments Manasfi et al., 2015.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning” associated with it . It has several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
is a chemical compound with the molecular formula C7H9BrN2O . It has a molecular weight of 217.07 . The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .
The compound contains a benzene ring, which is a common structural component in many pharmaceutical drugs The presence of bromine, methoxy, and diamine functional groups could potentially allow this compound to interact with various biological targets.
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would also need to be studied experimentally. Factors such as its water solubility, lipophilicity, and chemical stability would influence these properties .
Análisis Bioquímico
Biochemical Properties
3-Bromo-6-methoxybenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are crucial as they help in understanding the compound’s potential antioxidant properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular functions . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . For instance, it may be actively transported into cells via membrane transporters, affecting its intracellular concentration and activity . The distribution of this compound within tissues can also impact its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound helps in elucidating its precise mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-bromo-6-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRRCCXOPNUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
